molecular formula C18H21F3N2O2 B1502796 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine CAS No. 634465-94-4

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine

Cat. No. B1502796
CAS RN: 634465-94-4
M. Wt: 354.4 g/mol
InChI Key: SBUYVHFYNAXUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is a white solid that is commonly used in scientific research for its unique chemical properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is not fully understood. However, it is believed to exhibit its biological activity by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine in lab experiments is its unique chemical properties. This compound is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine exhibits potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is relatively unstable and can degrade over time, which may affect the reproducibility of experimental results. In addition, this compound may exhibit cytotoxicity towards normal cells, which may limit its potential applications in vivo.

Future Directions

There are several future directions for research involving 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. One potential direction is the development of new anticancer drugs based on this compound. Further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Another potential direction for research is the development of new materials based on 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine. This compound has been shown to exhibit unique properties, such as high thermal stability and conductivity, which may make it a promising candidate for the development of new materials with advanced properties.
Conclusion
In conclusion, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a chemical compound with unique chemical properties that has gained significant attention in recent years. This compound has numerous potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Further research is needed to fully elucidate the biological activity and potential applications of this compound.

Scientific Research Applications

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has numerous applications in scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals and other bioactive compounds. This compound has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine has also been used in the development of new materials with unique properties, such as high thermal stability and conductivity.

properties

IUPAC Name

tert-butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYVHFYNAXUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678154
Record name tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine

CAS RN

634465-94-4
Record name tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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